molecular formula C7H8N2O B13354038 2-(Dimethyl-1,3-oxazol-4-yl)acetonitrile

2-(Dimethyl-1,3-oxazol-4-yl)acetonitrile

Cat. No.: B13354038
M. Wt: 136.15 g/mol
InChI Key: BFDLSUNTWLNCJU-UHFFFAOYSA-N
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Description

2-(Dimethyl-1,3-oxazol-4-yl)acetonitrile is a chemical compound with the molecular formula C7H8N2O. It is a member of the oxazole family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethyl-1,3-oxazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dimethylamine with a suitable nitrile precursor in the presence of a cyclizing agent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl-1,3-oxazol-4-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-(Dimethyl-1,3-oxazol-4-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Dimethyl-1,3-oxazol-4-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethyl-1,2-oxazol-4-yl)acetonitrile
  • 2-(Dimethyl-1,3-oxazol-5-yl)acetonitrile
  • 2-(Dimethyl-1,3-oxazol-4-yl)acetate

Uniqueness

2-(Dimethyl-1,3-oxazol-4-yl)acetonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxazole ring and nitrile group make it a versatile intermediate in various synthetic pathways .

Biological Activity

2-(Dimethyl-1,3-oxazol-4-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol
IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been investigated for several pharmacological properties, including:

  • Antimicrobial Activity
    • Studies indicate that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
  • Anticancer Properties
    • Research has highlighted the potential of oxazole derivatives in cancer therapy. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its role as a cytotoxic agent. For example, compounds with similar structures have been shown to exhibit IC50 values in the micromolar range against several cancer cell lines, including breast and leukemia cancers .
  • Neuroprotective Effects
    • Emerging studies suggest that oxazole derivatives may possess neuroprotective properties. They may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation: It may interact with cellular receptors to modulate signaling pathways associated with growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in MCF-7 cells
NeuroprotectiveReduces oxidative stress in neuronal cells

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Starting Materials: Dimethyl oxazole and acetonitrile.
  • Methods: Various synthetic routes have been explored, including condensation reactions and cyclization processes that yield high purity and yield.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2-(2,5-dimethyl-1,3-oxazol-4-yl)acetonitrile

InChI

InChI=1S/C7H8N2O/c1-5-7(3-4-8)9-6(2)10-5/h3H2,1-2H3

InChI Key

BFDLSUNTWLNCJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C)CC#N

Origin of Product

United States

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